4-Phenylcyclohexanol
Overview
Description
4-Phenylcyclohexanol is an organic compound with the molecular formula C12H16O. It is a cyclohexanol derivative where a phenyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Scientific Research Applications
4-Phenylcyclohexanol has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanol can be synthesized through several methods. One common method involves the reduction of 4-phenylcyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents under controlled temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-phenylcyclohexanone. This process involves the use of catalysts such as palladium on carbon or Raney nickel under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcyclohexanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to 4-phenylcyclohexane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 4-Phenylcyclohexanone.
Reduction: 4-Phenylcyclohexane.
Substitution: Various substituted cyclohexanols depending on the substituent used.
Mechanism of Action
The mechanism of action of 4-Phenylcyclohexanol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing cellular metabolic processes. The phenyl group attached to the cyclohexanol ring can also interact with aromatic receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Cyclohexanol: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
4-Phenylcyclohexanone: The ketone analog of 4-Phenylcyclohexanol, which is more reactive towards nucleophiles.
4-Phenylcyclohexane: The fully reduced form, which lacks the hydroxyl group and is less polar
Uniqueness: this compound is unique due to its balanced hydrophobic and hydrophilic properties, making it versatile in both aqueous and organic environments. Its structural features allow it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry .
Properties
IUPAC Name |
4-phenylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVUSIMLVPJXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969470, DTXSID201311111 | |
Record name | 4-Phenylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Phenylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-46-7, 5769-13-1, 7335-12-8 | |
Record name | 4-Phenylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Phenylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Phenylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-4-Phenylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylcyclohexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |
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Record name | 4-Phenylcyclohexanol | |
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Record name | 4-Phenylcyclohexan-1-ol | |
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Record name | trans-4-Phenylcyclohexanol | |
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Record name | trans-4-phenylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |
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Record name | cis-4-phenylcyclohexan-1-ol | |
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Record name | 4-phenylcyclohexan-1-ol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Phenylcyclohexanol exists as cis and trans isomers. The stereochemistry significantly influences the molecule's reactivity, particularly in elimination and enzymatic reactions. For instance, in the electron ionization-induced elimination of water, trans-4-phenylcyclohexanol undergoes highly stereospecific syn-1,4-elimination involving the benzylic hydrogen. In contrast, the cis isomer predominantly undergoes ring opening prior to elimination, resulting in a mixture of product ions. [] Furthermore, the stereoselectivity of cytochrome P450cam-catalyzed hydroxylation can be engineered by site-directed mutagenesis. The Y96F–V247L double mutant, for instance, favors the formation of trans-4-phenylcyclohexanol. []
A: Wild-type cytochrome P450cam hydroxylates phenylcyclohexane primarily at the 3- and 4-positions of the cyclohexane ring, producing a mixture of cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol. [] This regioselectivity can be significantly altered through site-directed mutagenesis of the enzyme. [] For example, the Y96F–V247A double mutant exhibits a high preference for hydroxylation at the 3-position, leading to a significant increase in cis-3-phenylcyclohexanol formation. []
A: CYP101B1 from Novosphingobium aromaticivorans DSM12444 demonstrates high activity in oxidizing phenylcyclohexane to trans-4-phenylcyclohexanol, achieving a product formation rate of 141 min−1. [] This activity is five times greater than its oxidation rate for p-cymene, highlighting its preference for phenylcyclohexane as a substrate. [] Further research is necessary to directly compare the catalytic efficiency of CYP101B1 with other enzymes that oxidize phenylcyclohexane.
ANone: The molecular formula of this compound is C12H16O, and its molecular weight is 176.26 g/mol.
ANone: While the provided research abstracts don't contain specific spectroscopic data for this compound, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for the structural characterization of organic compounds. These techniques can provide information about the compound's connectivity, stereochemistry, and fragmentation patterns.
A: Trans-4-phenylcyclohexanol can be synthesized via catalytic hydrogenation of 4-phenylphenol using Raney nickel as a catalyst under mild conditions (0.5–1.0 MPa, 50 °C). [] This method provides a relatively simple and efficient route to the desired isomer with a selectivity of 39.89% and a yield of 33.15%. [] Alternatively, biocatalytic oxidation of phenylcyclohexane using engineered cytochrome P450cam variants like the Y96F–V247L double mutant offers a more environmentally friendly approach with high selectivity towards trans-4-phenylcyclohexanol formation. []
ANone: Yes, this compound can serve as a valuable building block for synthesizing more complex molecules. For instance, it can undergo various transformations at the hydroxyl group, such as esterification, etherification, and oxidation. The presence of both aromatic and cyclohexane rings further expands its synthetic utility, allowing for further functionalization through electrophilic aromatic substitution or manipulation of the cyclohexane ring.
A: Gas-liquid chromatography (GLC) is a suitable technique for analyzing this compound. [] This method can separate and quantify the compound, even in the presence of other closely related molecules. By coupling GLC with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), accurate quantification and structural confirmation can be achieved.
A: While this compound itself might not be a drug candidate, its structural features are found in various biologically active compounds. A derivative, 1-acetyl-4-phenylcyclohexanol, has shown progestin-like activity, particularly in increasing carbonic anhydrase activity and stimulating the proliferative activity of the rabbit uterus mucosa. [] This highlights the potential of this compound as a scaffold for developing novel therapeutics, especially in areas like hormone therapy.
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